2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
Overview
Description
2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Additionally, more environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Catalytic systems, such as CuBr/1,10-phenanthroline, have been employed for the catalytic oxidation of N-(2-pyridyl)guanidines to produce 2-amino[1,2,4]pyrazolo[1,5-a]pyridines, which can then be further transformed into the desired triazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl, Pb(OAc)4, and MnO2 for oxidation reactions . Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions. Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, triazolopyrimidine derivatives have been shown to inhibit the binding of vinca alkaloids to tubulin, thereby promoting tubulin polymerization . This unique mechanism of action makes it a promising candidate for anticancer therapy. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core but with different substituents, leading to variations in its chemical and biological properties.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with a hydroxyl group, which may impart different reactivity and biological activity.
Uniqueness
2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is unique due to its specific phenethyl and phenyl substituents, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-phenyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-18-13-16(15-9-5-2-6-10-15)20-19-21-17(22-23(18)19)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMMXEKCPQMHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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